molecular formula C14H15N3O3S2 B2490872 Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-83-8

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2490872
CAS No.: 392317-83-8
M. Wt: 337.41
InChI Key: LUXAIJFPPYXXED-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

  • Glutaminase Inhibitors : Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate analogs have been investigated as glutaminase inhibitors, particularly for their potential in cancer therapy. For example, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog, is a potent allosteric inhibitor of kidney-type glutaminase (GLS) and has been studied for its therapeutic potential in inhibiting GLS in cancer cells (Shukla et al., 2012).

Synthesis of Heterocyclic Compounds

  • Synthesis of Thiazole, Thiadiazole, and Thiophene Derivatives : The compound has been utilized in the synthesis of various heterocyclic derivatives like dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives. These syntheses are significant for developing new pharmaceuticals and materials (Abdel‐Latif & Bondock, 2006).

Antitumor Activity

  • Cytotoxic Agents : Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate and similar derivatives have been synthesized and evaluated for their antitumor activities, showing potential as cytotoxic agents (Almasirad et al., 2016).

Antimicrobial and Surface Activities

  • Synthesis of Polyfunctionally Substituted Heterocyclic Compounds : Compounds derived from this compound have been synthesized and evaluated for antimicrobial and surface activities, indicating potential applications in healthcare and industrial products (El-Sayed et al., 2015).

Anti-Diabetic Properties

  • α-Glucosidase Inhibitors : Derivatives of Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate have shown significant α-glucosidase inhibitory activity, suggesting potential use in the treatment of type 2 diabetes (Saeedi et al., 2020).

Antibacterial and Antiviral Activities

  • Benzothiazole Derivatives : Compounds bearing a 1,3,4-thiadiazole moiety, related to this compound, have been shown to possess good antibacterial and antiviral activities, highlighting their potential as templates for new antimicrobial agents (Tang et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, are known to affect a wide range of biochemical pathways . These pathways and their downstream effects are diverse, ranging from cell signaling to metabolic processes .

Pharmacokinetics

The compound’s molecular weight (found to be 22126 ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on the known biological activities of structurally similar indole derivatives, it can be inferred that this compound may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .

Properties

IUPAC Name

ethyl 2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-12(19)9-21-14-17-16-13(22-14)15-11(18)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXAIJFPPYXXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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